molecular formula C10H12N2O2 B11906541 6-Amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 754963-56-9

6-Amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B11906541
CAS No.: 754963-56-9
M. Wt: 192.21 g/mol
InChI Key: ZWQXRXIJLDMLST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Two new strategies for the efficient synthesis of racemic 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid have been developed. The first strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization. The second strategy involves a radical decarboxylation–phosphorylation reaction on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . Both strategies use mild reaction conditions and readily available starting materials, complementing existing methodologies and contributing to the easy accessibility of the target compound for further research .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydroisoquinoline-3-phosphonic acid
  • Phenylalanine
  • Proline

Comparison: 6-Amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its conformational restriction, which distinguishes it from phenylalanine and proline. This restriction results in enhanced bioavailability, selectivity, and potency, making it a valuable compound in therapeutic peptide design .

Properties

CAS No.

754963-56-9

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5,11H2,(H,13,14)

InChI Key

ZWQXRXIJLDMLST-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=C1C=C(C=C2)N)C(=O)O

Origin of Product

United States

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